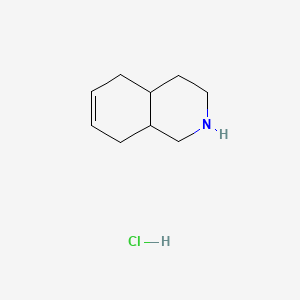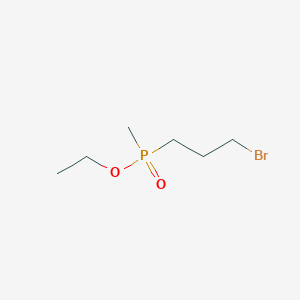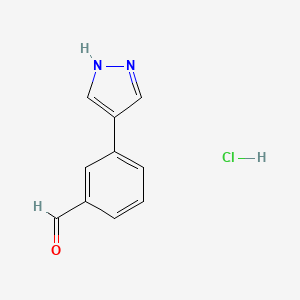
1,2,3,4,4a,5,8,8a-Octahydroisoquinoline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,4a,5,8,8a-Octahydroisoquinoline hydrochloride is a chemical compound with a complex structure, often used in various scientific research fields. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4a,5,8,8a-Octahydroisoquinoline hydrochloride typically involves the hydrogenation of isoquinoline derivatives. This process can be carried out using various catalysts such as palladium on carbon (Pd/C) under high pressure hydrogen gas. The reaction conditions often include temperatures ranging from 50°C to 100°C and pressures of 1-5 atm.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
1,2,3,4,4a,5,8,8a-Octahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of isoquinoline N-oxide.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of N-alkyl or N-acyl isoquinoline derivatives.
科学的研究の応用
1,2,3,4,4a,5,8,8a-Octahydroisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in neurotransmitter pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1,2,3,4,4a,5,8,8a-Octahydroisoquinoline hydrochloride involves its interaction with various molecular targets. It can act as an agonist or antagonist at certain neurotransmitter receptors, influencing the release and uptake of neurotransmitters. The compound may also interact with enzymes involved in metabolic pathways, altering their activity and leading to various physiological effects.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler derivative with fewer hydrogenated rings.
Isoquinoline: The parent compound with an aromatic ring structure.
1,2,3,4,4a,5,8,8a-Octahydronaphthalene: A structurally similar compound with different functional groups.
Uniqueness
1,2,3,4,4a,5,8,8a-Octahydroisoquinoline hydrochloride is unique due to its specific hydrogenation pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications.
特性
分子式 |
C9H16ClN |
|---|---|
分子量 |
173.68 g/mol |
IUPAC名 |
1,2,3,4,4a,5,8,8a-octahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C9H15N.ClH/c1-2-4-9-7-10-6-5-8(9)3-1;/h1-2,8-10H,3-7H2;1H |
InChIキー |
NDEPCMMJOLLJEV-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2C1CC=CC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-(Di-tert-butylphosphanyl)-3',6'-dimethoxy-2,6-bis(propan-2-yl)-[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13463880.png)

![tert-butyl N-{[4-(bromomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate](/img/structure/B13463888.png)

![N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride](/img/structure/B13463900.png)




![3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide](/img/structure/B13463935.png)




